molecular formula C15H12FN3O2S B2420932 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide CAS No. 946305-47-1

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide

Cat. No.: B2420932
CAS No.: 946305-47-1
M. Wt: 317.34
InChI Key: MYBNILOKIKLVAG-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties .

Scientific Research Applications

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.

    Biology: Investigated for its antibacterial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide typically involves the cyclization of 6-substituted-2-thiouracils with substituted phenacyl halides. The reaction conditions often include heating and the use of solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds in the thiazolopyrimidine family include:

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-fluorobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBNILOKIKLVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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